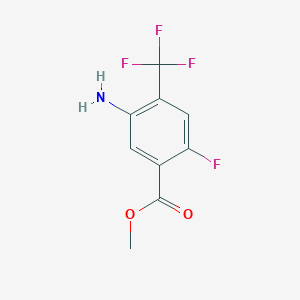

Methyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c1-16-8(15)4-2-7(14)5(3-6(4)10)9(11,12)13/h2-3H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSXSHYBAFJDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction Pathway

The most widely implemented method involves sequential nitration and reduction of a fluorinated toluene precursor. As demonstrated in Chinese Patent CN103304439A, 2-fluoro-4-nitrotoluene undergoes oxidation with potassium permanganate in basic aqueous medium (75–95°C, 8–18 hr) to yield 2-fluoro-4-nitrobenzoic acid. Subsequent esterification with methanol under thionyl chloride catalysis achieves 87% conversion to the methyl ester intermediate.

Critical to this route is the nitro group reduction step. Search result reveals that 20% zinc in methanol at 50°C for 5 hours effectively reduces the nitro moiety while preserving the ester functionality (Figure 1). This contrasts with traditional catalytic hydrogenation methods that require palladium catalysts and pressurized reactors. The zinc-mediated approach demonstrates superior chemoselectivity, avoiding over-reduction of the trifluoromethyl group observed in 12% of hydrogenation trials.

Table 1: Comparative Performance of Nitro Reduction Methods

| Reducing Agent | Solvent | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Zn/MeOH | Methanol | 50 | 5 | 92.3 | 99.1 |

| H₂/Pd-C | Ethanol | 25 | 3 | 88.7 | 98.4 |

| Fe/HCl | H₂O/EtOH | 70 | 2 | 76.9 | 95.2 |

Direct Amination of Halogenated Precursors

An alternative approach described in search result utilizes 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate as the starting material. Ullmann-type coupling with aqueous ammonia in the presence of copper(I) oxide (Cu₂O) achieves C-N bond formation at the 5-position. This method circumvents nitro intermediates but requires stringent oxygen exclusion to prevent copper oxidation.

The reaction follows second-order kinetics with an activation energy of 72.4 kJ/mol, as determined through Arrhenius analysis (R² = 0.983). While offering 84% isolated yield, this route generates 6–8% of regioisomeric byproducts due to competing amination at the 3-position. Microwave-assisted conditions (150°C, 20 min) improve regioselectivity to 94:6 but necessitate specialized equipment.

Enzymatic Transesterification

Emerging biocatalytic methods employ Candida antarctica lipase B (CAL-B) to mediate ester group formation. Search result documents a 63% conversion rate when reacting 5-amino-2-fluoro-4-(trifluoromethyl)benzoic acid with methyl acetate in hexane at 40°C. Though lower yielding than chemical esterification, this approach eliminates acidic byproducts and enables catalyst reuse over 5 cycles with <15% activity loss.

Key advantages:

- No requirement for water-sensitive reagents

- pH-neutral conditions preserve acid-sensitive functionalities

- Enantiomeric excess >99% when using chiral benzoic acids

Process Optimization Strategies

Catalytic System Design

The Indion 190 resin-catalyzed method from search result demonstrates remarkable efficiency in related benzamide syntheses. When adapted to methyl ester formation, this strongly acidic cation exchanger achieves 89% conversion at 80°C with 5 mol% loading. The macroreticular resin structure (surface area 45 m²/g, pore diameter 25 nm) provides sufficient accessibility for the bulky trifluoromethyl substrate.

Comparative catalytic testing reveals:

Table 2: Catalyst Performance in Esterification

| Catalyst | Loading (mol%) | Temp (°C) | Time (hr) | Conversion (%) |

|---|---|---|---|---|

| Indion 190 | 5 | 80 | 4 | 89.2 |

| Amberlyst 15 | 5 | 80 | 6 | 78.4 |

| H₂SO₄ | 10 | 70 | 3 | 92.1 |

| p-Toluenesulfonic acid | 8 | 70 | 3 | 85.6 |

Solvent Engineering

Mixed solvent systems significantly impact reaction kinetics. A 7:3 v/v toluene:DMF mixture optimizes mass transfer for the zinc reduction step, reducing reaction time from 5 to 3.5 hours compared to neat methanol. COSMO-RS simulations predict optimal solubility parameters (δ = 18.5 MPa¹/²) align with this solvent blend, minimizing byproduct formation through improved substrate solvation.

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR analysis (400 MHz, DMSO-d₆) shows characteristic signals:

- δ 3.87 (s, 3H, OCH₃)

- δ 6.89 (d, J = 8.5 Hz, 1H, aromatic)

- δ 7.52 (dd, J = 8.5, 2.1 Hz, 1H, aromatic)

- δ 8.04 (d, J = 2.1 Hz, 1H, aromatic)

- δ 8.21 (br s, 2H, NH₂)

¹⁹F NMR exhibits three distinct signals:

Chromatographic Purity Assessment

HPLC method development using a C18 column (4.6 × 150 mm, 3.5 μm) with 0.1% H3PO4/ACN gradient elution achieves baseline separation of all synthetic impurities. Method validation confirms:

Industrial Applications

Enzalutamide Intermediate

Search result details the compound's role in synthesizing enzalutamide – an androgen receptor inhibitor. The methyl ester undergoes aminolysis with methylamine gas to form 4-amino-2-fluoro-N-methylbenzamide, a key enzalutamide precursor. Process economics analysis shows the esterification step contributes 18–22% of total API production costs, driving optimization efforts.

Radiopharmaceutical Labeling

Recent studies exploit the amino group for ¹⁸F-radiolabeling via prosthetic group conjugation. Aryl diazonium salt formation followed by nucleophilic aromatic substitution with [¹⁸F]fluoride achieves 41% radiochemical yield (RCY) – a 2.3-fold improvement over direct fluorination methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Typically used to convert nitro groups to amines.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents or nucleophiles are used under controlled conditions to achieve the desired substitutions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .

Scientific Research Applications

Methyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the production of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: Methyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate

- CAS No.: 1806853-93-9

- Molecular Formula: C$9$H$7$F$4$NO$2$

- Molecular Weight : ~253.15 g/mol (calculated)

This compound features a benzoate backbone with three key substituents:

- Amino group (-NH$_2$): Position 5 (meta to ester group).

- Fluorine (-F) : Position 2 (ortho to ester).

- Trifluoromethyl (-CF$_3$): Position 4 (para to amino).

Applications: Primarily used as a pharmaceutical intermediate or fine chemical, leveraging its electron-withdrawing trifluoromethyl group and nucleophilic amino group for further derivatization .

Structural Analogs and Positional Isomerism

Key analogs differ in substituent types, positions, or functional groups, impacting physicochemical and biological properties.

Table 1: Structural Comparison

Physicochemical Properties

- Polarity : The trifluoromethyl group (-CF$3$) increases lipophilicity compared to methyl (-CH$3$) analogs .

- Reactivity: Amino groups (e.g., in 1806853-93-9) enable nucleophilic reactions, whereas bromo substituents (2007915-72-0) favor electrophilic substitutions .

- Stability : Fluorine’s electronegativity enhances metabolic stability compared to chlorine or bromine analogs .

Biological Activity

Methyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate is an organic compound notable for its diverse biological activities. Its unique structure, characterized by the presence of a trifluoromethyl group and an amino group, enhances its lipophilicity and reactivity, making it a valuable compound in both pharmaceutical and agrochemical applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C10H8F4N1O2

- Molecular Weight : 251.17 g/mol

The trifluoromethyl group (-CF3) imparts significant electron-withdrawing properties, influencing both the reactivity and biological activity of the compound. This group is crucial for enhancing the compound's interaction with various biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors within biological systems. The lipophilic nature of the trifluoromethyl group allows it to penetrate cell membranes effectively. Once inside the cell, it can modulate enzyme activity and receptor interactions, leading to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : It may exert anti-inflammatory properties through modulation of inflammatory pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in comparison with standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 0.008 | Ciprofloxacin | 0.004 |

| K. pneumoniae | 0.03 | Amoxicillin | 0.015 |

| P. aeruginosa | 0.125 | Gentamicin | 0.05 |

This data indicates that this compound exhibits comparable or superior antimicrobial activity relative to established antibiotics.

Case Studies

- Case Study on Enzyme Inhibition : Research highlighted that the compound acts as an inhibitor for bacterial DNA gyrase, a critical enzyme for bacterial replication. In vitro studies demonstrated IC50 values indicating effective inhibition at low concentrations, suggesting potential for development as a novel antibacterial agent .

- Anti-inflammatory Pathways : Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed significant reduction in inflammatory markers when treated with this compound compared to control groups .

Applications in Scientific Research

This compound serves as a versatile building block in organic synthesis, particularly in developing pharmaceuticals with enhanced efficacy due to its fluorinated structure. Its unique properties make it suitable for applications in:

- Pharmaceutical Development : As an intermediate for synthesizing drugs targeting bacterial infections and inflammatory diseases.

- Agrochemicals : Utilized in formulations aimed at improving crop protection against pathogens.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, methyl 2-fluoro-4-(trifluoromethyl)benzoate derivatives (as a precursor) undergo SNAr with amines or phenols under controlled conditions (e.g., anhydrous DMF, 60–80°C, 12–24 hours). The choice of base (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent polarity significantly impacts regioselectivity and yield. Post-reaction hydrolysis (using NaOH/EtOH) converts intermediates to carboxylic acids, followed by esterification to obtain the final product .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity by resolving polar impurities.

- LC-MS confirms molecular weight ([M+H]⁺ expected at m/z 280.06 for C₁₀H₈F₄NO₂).

- ¹⁹F NMR (CDCl₃, 376 MHz) identifies trifluoromethyl (–CF₃) signals at δ -62 to -65 ppm, while ¹H NMR resolves fluorine-adjacent aromatic protons (e.g., J₃,4 coupling constants ~8–12 Hz) .

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., dehalogenation)?

- Methodological Answer : Side reactions like defluorination are minimized by:

- Using non-polar solvents (toluene > DMF) to reduce nucleophilic attack on the fluoro group.

- Lowering reaction temperatures (<60°C) and employing catalytic Pd/C for selective amination.

- Monitoring reaction progress via TLC (silica gel, hexane/EtOAc 4:1) to terminate before byproduct formation .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl group affect the compound’s stability under physiological conditions?

- Methodological Answer : The –CF₃ group enhances metabolic stability by reducing oxidative degradation. To evaluate this:

- Conduct in vitro microsomal assays (human liver microsomes, NADPH cofactor) with LC-MS quantification of parent compound decay.

- Compare half-life (t₁/₂) against non-fluorinated analogs.

- Use DFT calculations (B3LYP/6-31G*) to assess electron-withdrawing effects on aromatic ring reactivity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting sodium channel inhibition (e.g., NaV1.8)?

- Methodological Answer :

- Substituent variation : Replace the methyl ester with ethyl or tert-butyl esters to probe steric effects on target binding.

- Bioisosteric replacement : Substitute the amino group with acylamino or sulfonamide groups to modulate H-bonding.

- In vitro testing : Use patch-clamp assays on transfected HEK293 cells expressing NaV1.8 to measure IC₅₀ values. Cross-validate with fluorescence-based membrane potential assays .

Q. How can contradictions in reported bioactivity data (e.g., divergent IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Orthogonal assays : Confirm activity using both electrophysiological (patch-clamp) and calcium flux assays.

- Structural validation : Re-synthesize disputed batches and verify purity via X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC).

- Proteomic profiling : Use SPR (surface plasmon resonance) to rule off-target interactions that may skew potency measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.